1H-Imidazole, dihydro-2-undecyl-
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Overview
Description
1H-Imidazole, dihydro-2-undecyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The addition of an undecyl group to the imidazole ring enhances its hydrophobic properties, making it useful in specific applications where such characteristics are desired.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, dihydro-2-undecyl- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde under acidic conditions .
Industrial Production Methods: Industrial production of 1H-Imidazole, dihydro-2-undecyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, dihydro-2-undecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it to dihydroimidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives.
Scientific Research Applications
1H-Imidazole, dihydro-2-undecyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole, dihydro-2-undecyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, the nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting enzyme activity and catalysis .
Comparison with Similar Compounds
1H-Imidazole: The parent compound, which lacks the undecyl group, is more hydrophilic and has different solubility properties.
2-Undecyl-1H-imidazole: A similar compound with the undecyl group attached at a different position, leading to variations in reactivity and applications.
Uniqueness: 1H-Imidazole, dihydro-2-undecyl- is unique due to its specific hydrophobic properties and the presence of the undecyl group, which enhances its utility in applications requiring water-repellent characteristics.
Properties
CAS No. |
60621-90-1 |
---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
2-undecyl-2,3-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H28N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-16H,2-11H2,1H3 |
InChI Key |
ORZLXTLUJPDCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1NC=CN1 |
Origin of Product |
United States |
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